molecular formula C15H16N2O4S B2438857 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea CAS No. 1789180-66-0

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2438857
CAS No.: 1789180-66-0
M. Wt: 320.36
InChI Key: HQWNFUDGDFZKSU-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
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Biological Activity

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2O3S. The compound features a unique combination of a benzodioxin moiety and a thiophene ring, contributing to its biological properties.

  • Serotonin Receptor Binding : Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit high binding affinities at serotonin receptors (5-HT1A and serotonin transporter), suggesting potential antidepressant-like activities. For instance, compounds similar to the target compound demonstrated significant agonistic properties at the 5-HT1A receptor and inhibition of the serotonin transporter .
  • Enzyme Inhibition : The compound is hypothesized to act as an enzyme inhibitor by binding to active sites, thereby modulating various biological pathways. This mechanism is crucial for its potential therapeutic applications in treating conditions such as cancer and inflammation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Study Biological Activity Binding Affinity (Ki) IC50 Values Comments
Antidepressant-like5-HT1A: 96 nMNot specifiedExhibited greater efficacy than fluoxetine
PARP1 inhibitionNot specifiedIC50 = 5.8 µMSignificant inhibition compared to controls
Cancer pathway modulationNot specifiedNot specifiedRelevant proteins for cancer pathways targeted

Case Study 1: Antidepressant Activity

In a study evaluating the antidepressant-like effects of various derivatives, one compound demonstrated significant efficacy in reducing immobility in forced swim tests compared to controls. The compound's ability to bind effectively to serotonin receptors was correlated with its behavioral effects in animal models .

Case Study 2: Cancer Research

Another investigation focused on the inhibition of poly(ADP-ribose) polymerase (PARP), a critical target in cancer therapy. The lead compound exhibited promising inhibitory activity against PARP1 with an IC50 value of 5.8 µM, indicating its potential as an anticancer agent .

Properties

IUPAC Name

1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c18-11(9-16-15(19)17-14-2-1-7-22-14)10-3-4-12-13(8-10)21-6-5-20-12/h1-4,7-8,11,18H,5-6,9H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWNFUDGDFZKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.